molecular formula C16H17N3O5S2 B2626386 Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate CAS No. 476465-83-5

Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate

Cat. No.: B2626386
CAS No.: 476465-83-5
M. Wt: 395.45
InChI Key: LKSSGYMDERFHJF-UHFFFAOYSA-N
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Description

Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate is a synthetic small molecule designed for research applications. This compound features a 1,3,4-thiadiazole core, a heterocycle recognized for its significant potential in medicinal chemistry and materials science . Derivatives of 1,3,4-thiadiazole are frequently investigated for a wide spectrum of biological activities, which may include cytotoxic, anticancer, antimicrobial, and anticonvulsant effects, based on the properties of this privileged scaffold . The molecular structure incorporates a 1,3-benzodioxole unit, a fragment often associated with biological activity in various pharmacologically active compounds . The presence of the thioether linkage and ester functional group contributes to the molecule's overall properties and reactivity, making it a versatile intermediate or target for structure-activity relationship (SAR) studies. Researchers may utilize this compound in various exploratory studies, including synthetic organic chemistry, as a building block for more complex molecules, or in initial screenings for biological activity. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S2/c1-3-12(14(21)22-4-2)25-16-19-18-15(26-16)17-13(20)9-5-6-10-11(7-9)24-8-23-10/h5-7,12H,3-4,8H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSSGYMDERFHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Key Structural Features of Selected Thiadiazole Derivatives
Compound Name Core Structure Substituents Crystallographic Data (Å, °) Conformation Reference
Target Compound 1,3,4-Thiadiazole 5-(1,3-Benzodioxole-5-carbonylamino), 2-(ethyl butanoate sulfanyl) Not reported Likely planar with torsion
2-(4-Methylphenyl)-5-[...]thiadiazole 1,3,4-Thiadiazole 5-(4-Methylphenyl), 2-[(methylsulfanyl)methyl]sulfanyl a=16.8944(14), b=4.1959(5), c=27.107(2), β=96.084 Butterfly conformation
Compound 4 (Benzoimidazol derivative) Benzoimidazol 2-(Butanoate), 5-amino, 1-methyl Not reported Linear alkyl chain

Key Observations :

  • The butterfly conformation observed in the 4-methylphenyl derivative () arises from dihedral angles between thiadiazole and aryl rings (46.3°). The target compound’s benzodioxole group may impose different steric constraints, altering its conformational flexibility.

Key Observations :

  • The target compound likely requires a multi-step synthesis involving acyl chloride coupling and sulfur-based alkylation, contrasting with the reductive amination used for benzoimidazol derivatives () .
  • Crystallographic refinement using SHELX programs (e.g., SHELXL) is critical for confirming the structure of thiadiazole analogs, as demonstrated in .
Table 3: Bioactivity Comparison
Compound Reported Activities Mechanism of Action (Hypothesized) Potency (IC50/EC50) Reference
Target Compound Under investigation Thiadiazole-mediated enzyme inhibition Not reported
Thiadiazole () Antimicrobial, Anticancer Disruption of bacterial membranes/DNA intercalation MIC: 8–32 µg/mL
Thiazolylmethylcarbamates () Antiviral, Anti-inflammatory (hypothesized) Protease inhibition Not reported

Key Observations :

  • The benzodioxole moiety in the target compound may confer improved blood-brain barrier penetration compared to simpler aryl groups in .
  • Thiadiazole derivatives generally exhibit broad-spectrum bioactivity, but the target compound’s ethyl butanoate chain could modulate its pharmacokinetics (e.g., prolonged half-life).

Biological Activity

Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate is a complex organic compound that integrates a thiadiazole moiety known for its diverse biological activities. This article aims to explore the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a benzodioxole ring and a thiadiazole moiety. Below is a summary of its chemical properties:

PropertyValue
CAS Number Not available
Molecular Formula C₁₃H₁₅N₃O₄S
Molecular Weight 299.34 g/mol
IUPAC Name Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate
LogP 2.5

The biological activity of Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate is primarily attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The thiadiazole moiety has been shown to exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives containing the thiadiazole ring can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
  • Anticancer Properties : Compounds similar to this structure have demonstrated cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .
  • Anti-inflammatory Effects : Some studies suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several thiadiazole derivatives, including compounds similar to Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate. The results showed:

  • MIC Values : The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be as low as 32 µg/mL.
  • Zone of Inhibition : Compounds exhibited zones of inhibition ranging from 15 mm to 25 mm against various bacterial strains.

Anticancer Activity

In vitro studies demonstrated that derivatives with similar structures inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 20 µM. The mechanism was linked to cell cycle arrest at the G2/M phase and increased apoptosis rates .

Comparative Analysis with Similar Compounds

To understand the unique properties of Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate, it is essential to compare it with other related compounds:

Compound NameBiological ActivityMIC (µg/mL)
Ethyl 2-{[2-(1,3-benzoxazol-2-ylsulfanyl)butanoyl]amino} - Moderate antimicrobial activity50
Thiadiazole Derivative AStrong anticancer activity20
Thiadiazole Derivative BModerate anti-inflammatory effects40

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate?

  • Answer : A two-step approach is commonly employed:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core.

Alkylation : Introduce the sulfanylbutanoate moiety via alkylation of the thiol group on the thiadiazole ring.
Variations in alkylating reagents allow diversification of substituents .

  • Validation : Confirm purity via TLC and structural integrity via elemental analysis, 1^1H NMR, and IR spectroscopy .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Answer :

  • 1^1H NMR : Identify protons on the benzodioxole, thiadiazole, and butanoate ester groups.
  • IR Spectroscopy : Confirm carbonyl (C=O) and amine (N-H) stretches.
  • Elemental Analysis : Verify C, H, N, and S composition.
    • Note : Cross-reference spectral data with structurally analogous thiadiazole derivatives to resolve ambiguities .

Advanced Research Questions

Q. What strategies optimize X-ray crystallographic analysis for resolving this compound’s molecular geometry?

  • Answer :

  • Crystal Growth : Use slow evaporation of acetone or toluene solutions to obtain high-quality single crystals .
  • Refinement Software : Employ SHELXL for small-molecule refinement due to its robustness in handling high-resolution data and hydrogen-bond networks .
  • Key Parameters : Analyze intramolecular interactions (e.g., C–H···N hydrogen bonds) that stabilize planar conformations .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Answer :

  • Assay Variability : Standardize protocols (e.g., cell lines, concentrations) to minimize discrepancies.
  • Purity Verification : Use HPLC or LC-MS to rule out impurities affecting activity.
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., benzodioxole vs. thiophene derivatives) .

Q. What computational approaches predict the compound’s reactivity or binding modes?

  • Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Simulate interactions with biological targets (e.g., anticonvulsant targets like GABA receptors) using software like AutoDock.
  • Validation : Cross-check computational results with experimental data (e.g., crystallographic bond lengths, IC50_{50} values) .

Methodological Considerations

Q. How to design experiments for evaluating this compound’s stability under physiological conditions?

  • Answer :

  • pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via UV-Vis or LC-MS.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light Sensitivity : Conduct photostability studies under UV/visible light .

Q. What analytical techniques are critical for detecting byproducts during synthesis?

  • Answer :

  • LC-MS : Identify low-abundance byproducts via mass fragmentation patterns.
  • GC-MS : Monitor volatile impurities (e.g., residual solvents).
  • 13^{13}C NMR : Detect regioisomers or incomplete alkylation .

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